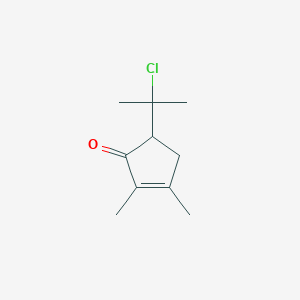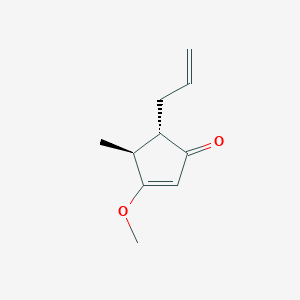![molecular formula C8H7N3S2 B14392617 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine CAS No. 89806-20-2](/img/structure/B14392617.png)
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,3,4-thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(methylsulfanyl)-1,3,4-thiadiazole with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . The use of microwave irradiation allows for precise control over reaction conditions, leading to more consistent and reproducible results.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine can undergo a variety of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . In agriculture, the compound may interfere with the nervous system of pests, leading to their immobilization and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole Derivatives: Thiazoles are structurally similar to thiadiazoles and are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Pyridine Derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry and agriculture due to their stability and reactivity.
Uniqueness
4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine is unique due to the combination of the pyridine and thiadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .
Propriétés
Numéro CAS |
89806-20-2 |
|---|---|
Formule moléculaire |
C8H7N3S2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-pyridin-4-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H7N3S2/c1-12-8-11-10-7(13-8)6-2-4-9-5-3-6/h2-5H,1H3 |
Clé InChI |
JWYZEKAEHIXWIV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(S1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
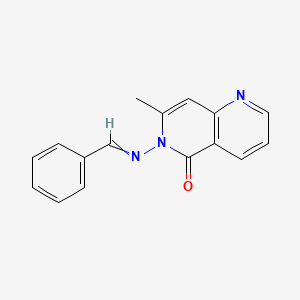


silane](/img/structure/B14392556.png)
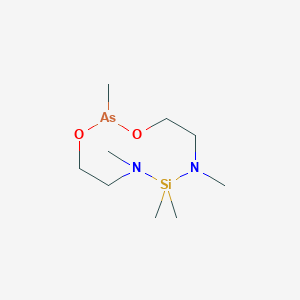
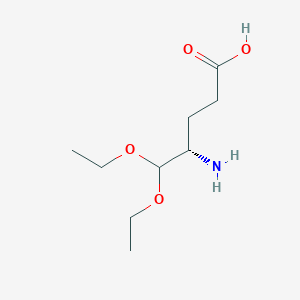
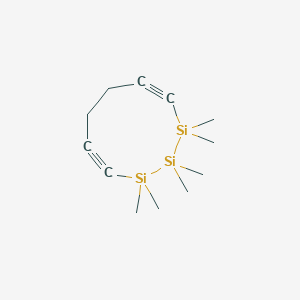

![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
